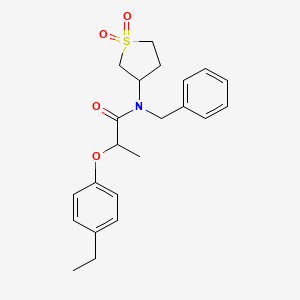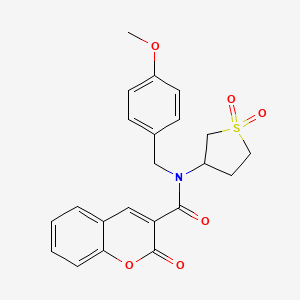![molecular formula C19H17N3O2 B12142478 Morpholino[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B12142478.png)
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is a synthetic compound that combines the structural features of morpholine, pyridine, and quinoline. This compound is of significant interest due to its potential applications in various scientific fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool for research and therapeutic purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone typically involves the following steps:
Formation of the Quinolyl Intermediate: The quinoline ring is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Pyridyl Group: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Morpholine Addition: The morpholine ring is incorporated through a nucleophilic addition reaction, typically using morpholine and an activated carbonyl compound.
Final Coupling: The final step involves coupling the quinolyl and pyridyl intermediates with the morpholine derivative under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and continuous flow reactors to ensure consistent production quality.
化学反応の分析
Types of Reactions: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated derivatives, amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridyl or quinolyl derivatives.
科学的研究の応用
Morpholino[2-(4-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of gene expression and regulation, particularly in the development of antisense oligonucleotides.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of genetic disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of Morpholino[2-(4-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as nucleic acids and proteins. The compound can bind to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of their activity. In the context of gene regulation, this compound can inhibit the translation of specific mRNA sequences, thereby reducing the expression of target proteins.
類似化合物との比較
Morpholino Oligomers: Similar in structure but differ in the length and sequence of the morpholino units.
Quinolyl Derivatives: Share the quinoline ring but differ in the substituents and functional groups attached.
Pyridyl Compounds: Contain the pyridine ring but vary in the additional substituents and their positions.
Uniqueness: Morpholino[2-(4-pyridyl)-4-quinolyl]methanone is unique due to its combination of morpholine, pyridine, and quinoline rings, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological molecules, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C19H17N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
morpholin-4-yl-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C19H17N3O2/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2 |
InChIキー |
BSOVZXKFDXWCKF-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylethyl 2-[5-(2-furyl)-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142397.png)
![N-(4-chlorophenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12142403.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12142404.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12142405.png)
![Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142413.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12142427.png)

![3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142439.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12142449.png)

![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12142457.png)
![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12142465.png)
![3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12142480.png)
![N-[(2Z)-5,5-dioxido-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12142485.png)
